Tetrahydroionol

Description

Contextualization of Tetrahydroionol within the Broader Family of Cyclic Monoterpenoid Derivatives

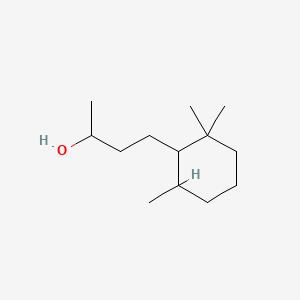

This compound, with the chemical formula C₁₃H₂₆O, is structurally identified as 4-(2,2,6-trimethylcyclohexyl)butan-2-ol. nih.govsynarome.com While it is a cyclic terpenoid derivative, its classification requires careful distinction. Terpenoids are a large class of naturally occurring organic chemicals derived from five-carbon isoprene (B109036) units. wikipedia.org Monoterpenoids specifically consist of two isoprene units and typically have the molecular formula C₁₀H₁₈O. nutrition-chemicals.com

This compound, however, is a C₁₃ compound. It is best classified as a saturated derivative of ionol, which belongs to the C₁₃-norisoprenoid family. nih.govresearchgate.net Norisoprenoids are compounds that are derived from the enzymatic or oxidative degradation of C₄₀ carotenoids, such as β-carotene. acs.orgwikipedia.org The ionones are the most well-known members of this class. wikipedia.orgmdpi.com Therefore, this compound is not a direct monoterpenoid derivative but rather a hydrogenated C₁₃-norisoprenoid, placing it within the vast and structurally diverse family of terpenoids. Its characteristic trimethylcyclohexyl ring is the structural hallmark of its ionone (B8125255) lineage.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 4-(2,2,6-trimethylcyclohexyl)butan-2-ol | nih.gov |

| CAS Number | 4361-23-3 | nih.govsynarome.com |

| Molecular Formula | C₁₃H₂₆O | nih.govsynarome.com |

| Molecular Weight | ~198.34 g/mol | nih.govchemicalbook.com |

| Appearance | Colorless to pale yellow liquid | synarome.com |

| Boiling Point | 250-251 °C at 760 mmHg | thegoodscentscompany.comchemsrc.com |

| Flash Point | >108.8 °C | synarome.comchemsrc.com |

| Density | ~0.85 - 0.90 g/cm³ at 20-25 °C | thegoodscentscompany.comchemsrc.com |

| Odor Profile | Mild floral, violet, woody, leathery | synarome.comthegoodscentscompany.com |

Overview of its Chemical Significance Across Diverse Research Domains

The significance of this compound extends across several scientific and commercial domains, primarily driven by its unique sensory characteristics and its presence in natural sources.

Fragrance and Cosmetics Industry : this compound is principally used as a fragrance ingredient. thegoodscentscompany.com It imparts a mild but complex aroma described as floral, violet, woody, and leathery. synarome.comthegoodscentscompany.com In perfumery, it is valued for its ability to bring volume and diffusion to floral, woody, and oriental compositions, blending well with notes like mimosa, lily, and oud. synarome.com Its stability and substantivity, lasting over a week on a blotter, make it a useful component in perfumes, cosmetics, and other scented products. synarome.comthegoodscentscompany.com Its ester derivative, Tetrahydroionyl acetate (B1210297), is also a common fragrance and flavoring agent. lookchem.com

Phytochemistry and Natural Products : Contrary to some database entries suggesting it is not found in nature, numerous phytochemical studies have identified this compound as a volatile constituent in a variety of plants. thegoodscentscompany.com This highlights its role as a natural product. Modern analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) have enabled its detection in diverse plant species.

Oenology (Wine Science) : In the field of oenology, this compound is recognized as a volatile compound that can influence the aromatic profile of wine. nih.govresearchgate.net It is specifically associated with imparting violet notes. nih.govresearchgate.net For instance, research on autochthonous Italian grape cultivars showed that Bombino wines fermented with Saccharomyces cerevisiae contained notable levels of this compound. nih.govresearchgate.net Its presence contributes to the sensory complexity that distinguishes different wines.

Table 2: Documented Natural Occurrences of this compound

| Source | Context | Source(s) |

|---|---|---|

| Citrus Fruits | Identified in Citrus reticulata, C. deliciosa, and C. unshiu. | nih.gov |

| Loquat | Detected in the essential oil of fragrant and common loquat. | scientific.net |

| Quercus leucotrichophora | Found in extracts of the Himalayan banj oak. | springermedizin.de |

| Wine Grapes | Detected as a norisoprenoid aroma compound in certain wines. | nih.govresearchgate.net |

Historical Trajectories and Current Landscape of Academic Inquiry into this compound

The scientific inquiry into this compound is linked to the broader history of ionone research, which began in the late 19th century with attempts to synthesize the key aroma compounds of violets. acs.orgchimia.ch For many years, the diastereomeric mixture of tetrahydroionols was considered to have only a weak and indistinct odor. chimia.ch However, research into its structural analogues, such as derivatives with elongated side chains like 1-(2,6,6-Trimethylcyclohexyl)-hexan-3-ol, revealed potent woody and animalic notes, sustaining interest in this chemical family. google.com

The current landscape of academic inquiry into this compound is characterized by several key trends:

Advanced Phytochemical Profiling : Contemporary research frequently identifies this compound during the chemical characterization of plant essential oils and extracts using sensitive analytical methods like GC-MS. springermedizin.deresearchgate.net These studies are part of a global effort to document the biodiversity of plant secondary metabolites.

Commercial and Synthetic Chemistry : The ongoing commercial use of this compound in the fragrance sector ensures its continued relevance. marketpublishers.com Research in this area includes the synthesis of its isomers and derivatives, aiming to create novel fragrance ingredients. lookchem.comnih.gov The existence of detailed market research reports underscores its established position in the chemical industry. marketpublishers.com

Structure

3D Structure

Properties

IUPAC Name |

4-(2,2,6-trimethylcyclohexyl)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h10-12,14H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZWOWEPOVKVMEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1CCC(C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00863379 | |

| Record name | Cyclohexanepropanol, .alpha.,2,2,6-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4361-23-3 | |

| Record name | Tetrahydroionol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4361-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanepropanol, alpha,2,2,6-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004361233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanepropanol, .alpha.,2,2,6-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanepropanol, .alpha.,2,2,6-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,2,2,6-tetramethylcyclohexanepropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.224 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of Tetrahydroionol

Established Synthetic Pathways for Tetrahydroionol and its Analogues

The synthesis of this compound, chemically known as 4-(2,2,6-trimethylcyclohexyl) butan-2-ol, and its related analogues is primarily achieved through the transformation of ionone (B8125255) precursors. synarome.comguidechem.com These pathways involve key reductive steps and catalytic systems designed to saturate the carbon-carbon double bonds and reduce the ketone functionality inherent in the ionone structure.

Reductive Processes and Catalytic Strategies in this compound Synthesis

The conversion of ionones and their derivatives to this compound is most commonly accomplished via catalytic hydrogenation. This process reduces both the exocyclic double bond and the carbonyl group of the precursor molecule. Various catalytic systems have been employed to achieve this transformation effectively.

Key strategies include:

Catalytic Hydrogenation of Ionones: The direct precursor for this compound is often α-ionone or its isomers. The hydrogenation process can be carried out using various catalysts. For instance, the complete hydrogenation of C=C double bonds can be achieved under standard conditions, which typically involve treating the compound with hydrogen gas in a solvent at elevated pressure and temperature in the presence of a catalyst like Palladium on carbon (Pd/C). google.com

Multi-step Reduction of Analogues: In the synthesis of this compound analogues, such as trans-1-(2,6,6-trimethylcyclohexyl)-hexan-3-ol, a sequential reduction process is often utilized. An initial catalytic hydrogenation reduces a precursor like β-cyclocitral to 1-formyl-2,6,6-trimethyl-cyclohexane. google.com Following an aldol (B89426) addition to extend the side chain, a subsequent hydrogenation step is performed. This second reduction can be carried out at pressures higher than atmospheric pressure using catalysts like Raney-nickel, sometimes in conjunction with copper chromite, to reduce the newly formed enone system to the saturated alcohol. google.com

The choice of catalyst and reaction conditions plays a critical role in the selectivity and yield of the final product.

Table 1: Catalytic Systems in the Synthesis of this compound and Analogues

| Precursor | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| Ionone/Methyl Ionone | Pd/C | Hydrogen gas, elevated pressure/temperature | This compound/Methyl this compound | google.com |

| trans-1-(2,6,6-trimethylcyclohexyl)-hex-1-en-3-one | Raney-nickel (with/without copper chromite) | Hydrogen gas, >1 atm pressure | trans-1-(2,6,6-trimethylcyclohexyl)-hexan-3-ol | google.com |

| trans-1-(2,6,6-trimethylcyclohexyl)-hex-1-en-3-one | Palladium on charcoal (10%) | Hydrogen gas, atmospheric pressure, cyclohexane (B81311) solvent | 1-(2,6,6-trimethylcyclohexyl)-hexan-3-one | google.com |

| 4-phenylbutan-2-one derivatives | Rhodium nanoparticles on supported ionic liquid phases (Rh@SILPs) | Hydrogen gas (10–50 bar), 25–100°C | 4-cyclohexylbutan-2-ol |

Stereoselective Synthesis and Enantiomeric Resolution of this compound Isomers

The stereochemistry of this compound, which contains multiple chiral centers, is a significant aspect of its synthesis. guidechem.com While many synthetic routes produce a diastereomeric mixture, methods have been developed to achieve stereoselectivity, yielding specific isomers. chimia.ch

A notable example is the stereoselective synthesis of the trans-isomer of a this compound analogue. The process begins with the reduction of β-cyclocitral, followed by a base-catalyzed aldol addition of 2-pentanone. This sequence yields a mixture containing a high predominance (not less than 95%) of trans-1-(2,6,6-trimethylcyclohexyl)-hex-1-en-3-one. google.com Subsequent reduction of this intermediate under specific hydrogenation conditions preserves the trans configuration in the final saturated alcohol product. google.com

For the separation of enantiomers, kinetic resolution is a powerful strategy. Lipase-catalyzed kinetic resolutions have proven effective for structurally related chiral alcohols, achieving high enantiomeric excess. This methodology relies on the differential rate of reaction of a chiral enzyme with the enantiomers of the substrate, allowing for their separation. Similar enzymatic strategies could be applied to resolve enantiomeric mixtures of this compound. Furthermore, stereoselective synthesis of different cyclic isomers can be influenced by the choice of catalyst, as demonstrated in the synthesis of cyclic siloxanes using different superacid catalysts. nih.gov

Precursor Chemistry and Mechanistic Elucidation of Reactions Leading to this compound

The synthesis of this compound is intrinsically linked to the chemistry of its precursors, primarily the ionones. The ionone framework itself is typically synthesized from acyclic precursors like pseudoionone (B86502). The cyclization of pseudoionone into its various isomers (α, β, γ) is a key step, often catalyzed by acids. lookchem.com This reaction proceeds through a common cyclic carbocation intermediate formed upon activation of the pseudoionone molecule on Brønsted acid sites. lookchem.com The distribution of the resulting ionone isomers can be influenced by the acid strength and reaction progress, as some isomers can interconvert. lookchem.com

Once the ionone precursor is formed, the mechanistic pathway to this compound involves the reduction of its characteristic functional groups. The synthesis of a this compound analogue from β-cyclocitral provides a clear example of the reaction mechanisms involved: google.com

Reduction of Aldehyde: The initial step is the catalytic hydrogenation of the aldehyde group in β-cyclocitral to a primary alcohol, which then exists as the saturated aldehyde 1-formyl-2,6,6-trimethyl-cyclohexane.

Aldol Condensation: This aldehyde then undergoes a base-catalyzed aldol addition with a ketone (e.g., 2-pentanone). This reaction forms a new carbon-carbon bond and extends the side chain, resulting in a β-hydroxy ketone, which readily dehydrates to form a conjugated enone.

Hydrogenation of Enone: The final step is the hydrogenation of the α,β-unsaturated ketone. This reduction typically saturates the carbon-carbon double bond first, followed by the reduction of the carbonyl group to the secondary alcohol, yielding the final this compound analogue. google.comgoogle.com

In some syntheses of related structures, chimia.chchimia.ch sigmatropic rearrangements, such as the Claisen rearrangement, are employed to construct the carbon framework. google.com

Strategic Derivatization and Functionalization of the this compound Scaffold

The this compound structure, with its secondary alcohol functional group, serves as a versatile scaffold for further chemical modification. Strategic derivatization can be used to alter its properties or to create intermediates for more complex molecules.

Synthesis and Characterization of Tetrahydroionyl Esters (e.g., Acetates)

The hydroxyl group of this compound can be readily converted into an ester, with Tetrahydroionyl acetate (B1210297) being a prominent example. The synthesis of such esters can be achieved through standard esterification protocols. googleapis.com

Acid-Catalyzed Esterification: This traditional method involves reacting this compound with a carboxylic acid (e.g., acetic acid) or its anhydride (B1165640) (e.g., acetic anhydride) in the presence of an acid catalyst like p-toluenesulfonic acid or sulfuric acid. googleapis.comlookchem.com Water is typically removed to drive the reaction to completion. googleapis.com

Enzymatic Catalysis: Lipases can be used to catalyze the esterification. This method offers higher selectivity and proceeds under milder reaction conditions, which can be advantageous given the steric hindrance around the alcohol.

Characterization of the resulting esters relies on standard spectroscopic techniques. For Tetrahydroionyl acetate, the key spectral features include:

Fourier-Transform Infrared (FT-IR) Spectroscopy: The presence of the ester is confirmed by a strong carbonyl (C=O) stretching vibration around 1740 cm⁻¹ and C–O stretching bands between 1020-1240 cm⁻¹.

Mass Spectrometry (MS): The fragmentation pattern in mass spectrometry provides structural information. A characteristic feature for acetate esters is a prominent peak corresponding to the acetyl fragment (m/z 43).

Table 2: General Spectroscopic Data for Tetrahydroionyl Acetate

| Spectroscopic Method | Characteristic Feature | Approximate Position/Value |

|---|---|---|

| FT-IR | C=O Stretch (Ester) | ~1740 cm⁻¹ |

| FT-IR | C-O Stretch (Ester) | ~1020-1240 cm⁻¹ |

| Mass Spectrometry (EI) | Base Peak (Acetyl Fragment) | m/z 43 |

Investigation of Alkylation, Oxidation, and Other Site-Specific Chemical Modifications

Beyond esterification, the this compound scaffold can undergo other important chemical transformations.

Oxidation: The secondary alcohol group of this compound can be oxidized to the corresponding ketone, 4-(2,2,6-trimethylcyclohexyl)-2-butanone, also known as Tetrahydroionone. uq.edu.au This transformation can be accomplished using various oxidizing agents, such as chromic acid-based reagents. google.com This oxidation is a key step in accessing the ketone analogues of the this compound family.

Alkylation: While direct alkylation of the this compound carbon skeleton is complex, O-alkylation to form ethers is a feasible transformation. Methodologies for quantifying methionine oxidation involve the selective alkylation of unoxidized methionine residues, a principle of blocking a functional group that could be conceptually applied to the hydroxyl group of this compound. nih.gov

Halogenation and Further Reactions: The introduction of a halogen can activate the molecule for further substitution or elimination reactions. For example, the preparation of dihydro-γ-ionone from dihydro-α-ionone has been shown to proceed with better yields via the 3-chloro-tetrahydroionyl-acetate intermediate, highlighting the utility of halogenated derivatives in synthetic strategies. researchgate.net

These derivatization and functionalization reactions expand the chemical space accessible from the this compound core, enabling the synthesis of a wider range of analogues and complex molecular targets.

Preparation of Novel this compound Conjugates and Polymer-Bound Species

The covalent attachment of this compound to other molecular entities or polymer backbones represents a sophisticated strategy to modulate its physicochemical properties, such as solubility, volatility, and controlled release. These approaches are broadly categorized into the formation of discrete molecular conjugates and the generation of polymer-bound species.

Synthesis of this compound Conjugates

The primary functional handle for the synthesis of this compound conjugates is its secondary alcohol group. This hydroxyl moiety can be derivatized through various reactions to link this compound to other molecules, such as other natural products, chromophores, or hydrophilic moieties, via a covalent bond. Common strategies involve esterification, etherification, and the introduction of linker groups.

Ester-Based Conjugates: Esterification is a direct and widely employed method for conjugating alcohols. This compound can be reacted with a variety of carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. This approach is often used to create "pro-fragrance" molecules, where the less volatile conjugate slowly releases the parent alcohol through hydrolysis.

For instance, conjugation with a hydrophilic carboxylic acid, such as succinic acid, can be achieved by first reacting this compound with succinic anhydride to form a hemiester. This introduces a terminal carboxylic acid group that can be further functionalized or used to improve water solubility.

Ether-Based Conjugates: The formation of an ether linkage provides a more stable connection compared to an ester bond. A common method to achieve this is the Williamson ether synthesis. This involves the deprotonation of the this compound hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group (e.g., a halide) on the target molecule.

Conjugates with Linker Moieties: To facilitate conjugation to complex molecules or polymers, a bifunctional linker can be attached to this compound. For example, reaction with a diisocyanate can introduce a urethane (B1682113) linkage and a terminal isocyanate group, which is highly reactive towards nucleophiles like amines and alcohols.

A representative, though not exhaustive, summary of synthetic approaches to create this compound conjugates is presented below.

| Conjugate Type | Synthetic Method | Key Reagents | Typical Conditions | Resulting Linkage |

|---|---|---|---|---|

| Ester | Fischer Esterification | Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄) | Reflux in a non-polar solvent | Ester (-O-CO-) |

| Ester | Acylation | Acid Chloride/Anhydride, Base (e.g., Pyridine) | Room temperature in an aprotic solvent | Ester (-O-CO-) |

| Ether | Williamson Ether Synthesis | NaH, Alkyl Halide (R-X) | Anhydrous THF or DMF | Ether (-O-R) |

| Urethane | Urethane Formation | Diisocyanate (e.g., OCN-R-NCO) | Catalytic tin compound, aprotic solvent | Urethane (-O-CO-NH-) |

Polymer-Bound this compound

Immobilizing this compound onto a polymer backbone can significantly reduce its volatility and allow for its application in materials science, for example, in the development of long-lasting scented textiles or plastics. Two main strategies are employed: "grafting to" a pre-formed polymer and "grafting from" by polymerizing a this compound-containing monomer.

Grafting to Pre-formed Polymers: This method involves chemically modifying a polymer that has reactive functional groups along its chain with a suitably functionalized this compound derivative. For instance, a polymer containing hydroxyl groups, such as polyvinyl alcohol or cellulose, can be reacted with a this compound derivative bearing a complementary reactive group.

A common approach involves first converting this compound into a derivative with a reactive handle, such as tetrahydroionyl chloroacetate, by reacting it with chloroacetyl chloride. This derivative can then be used to alkylate polymers containing nucleophilic side chains.

Polymerization of this compound-Based Monomers: An alternative and powerful method is to first convert this compound into a polymerizable monomer. This allows for greater control over the amount of this compound incorporated into the final polymer. A prevalent strategy is the esterification of this compound with an unsaturated acid, such as acrylic acid or methacrylic acid, to form tetrahydroionyl (meth)acrylate. nottingham.ac.uk

This monomer can then undergo radical polymerization, either alone to form a homopolymer or with other monomers to form a copolymer with tailored properties. nottingham.ac.uk The resulting polymer has this compound moieties tethered to the backbone via stable ester linkages.

The table below outlines these polymer-focused methodologies.

| Strategy | Description | Example Polymer Backbone | This compound Derivative | Key Reaction |

|---|---|---|---|---|

| Grafting To | Attaching this compound to an existing polymer chain. | Poly(ethylene glycol) (PEG) with a terminal leaving group | This compound | Williamson Ether Synthesis |

| Grafting To | Covalent bonding to a functionalized natural polymer. | Cellulose or Chitosan | Tetrahydroionyl Chloroacetate | Nucleophilic Substitution |

| Polymerization | Creating a polymer from this compound-containing monomers. | Poly(tetrahydroionyl acrylate) | Tetrahydroionyl Acrylate | Free Radical Polymerization |

These synthetic transformations pave the way for the development of novel materials and formulations that leverage the inherent properties of the this compound scaffold in a controlled and targeted manner.

Advanced Analytical and Spectroscopic Characterization Techniques in Tetrahydroionol Research

High-Resolution Chromatographic Techniques for Complex Mixture Analysis.

High-resolution chromatography is fundamental in separating tetrahydroionol from intricate matrices such as essential oils and biological samples.

Developments in Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Profiling.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and powerful tool for the analysis of volatile compounds like this compound. nih.gov It is extensively used for the chemical profiling of essential oils and extracts from various natural sources. ucl.ac.benih.govijpjournal.com In the analysis of plant extracts, GC-MS enables the identification and quantification of numerous phytoconstituents, with this compound being one of the many compounds identified. springermedizin.deresearchgate.net

The process typically involves the extraction of volatile components from a sample, which are then introduced into the GC system. nih.gov The GC column separates the compounds based on their boiling points and affinity for the stationary phase. nih.govnih.gov As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. nih.gov This mass spectrum acts as a chemical fingerprint, which can be compared against spectral libraries, such as the NIST/EPA/NIH library, for identification. ucl.ac.be

Several studies have successfully employed GC-MS to identify this compound in various plant species. For instance, it has been identified in the essential oil of Coriandrum sativum L. nih.gov and in the methanolic extracts of Quercus leucotrichophora. springermedizin.de In a study on West African aromatic plants, GC-MS analysis of essential oils revealed the presence of this compound as a notable constituent. ucl.ac.be Similarly, research on wines has utilized GC-MS to identify volatile compounds, including this compound, which contributes to the aroma profile. nih.gov

The sample preparation for GC-MS analysis of this compound often involves methods like solvent extraction. uq.edu.au The choice of extraction solvent and method can significantly influence the resulting chemical profile. For example, methanolic extracts have been used to analyze for this compound in plant materials. springermedizin.de The chromatographic conditions, such as the type of capillary column (e.g., DB-5 or Rtx-5 MS), temperature programming, and carrier gas flow rate, are optimized to achieve good separation of the compounds of interest. ucl.ac.benih.govspringermedizin.denih.gov

| Study Subject | Extraction Method | GC Column | Key GC-MS Findings | Reference |

|---|---|---|---|---|

| West African Aromatic Plants | Hydrodistillation | Not specified | Identified this compound (9.9%) in one of the essential oils. | ucl.ac.be |

| Coriandrum sativum L. Accessions | Hydrodistillation | DB-5 | Detected this compound in varying small percentages (0.1-0.3%) across different accessions. | nih.gov |

| Autochthonous Grape Cultivars (Wine) | Solid-Phase Microextraction (SPME) | VF-WAX MS | Found higher levels of this compound in wines fermented with specific yeast strains. | nih.gov |

| Quercus leucotrichophora | Soxhlet extraction with methanol | Rtx-5 MS | Identified methyl this compound (0.13%) in the leaf extract. | springermedizin.de |

Application of Comprehensive Two-Dimensional Gas Chromatography (GC×GC) in this compound Research.

Comprehensive two-dimensional gas chromatography (GC×GC) offers enhanced separation capabilities compared to conventional one-dimensional GC, making it particularly valuable for analyzing complex mixtures like essential oils and fragrances where this compound might be present. gcms.czsepsolve.comgcms.cz This technique utilizes two columns with different stationary phases, providing a more detailed and resolved chromatogram. sepsolve.com The entire effluent from the first column is subjected to separation on the second, shorter column, resulting in a significant increase in peak capacity and resolution. researchgate.netchemistry-matters.com

In the context of flavor and fragrance analysis, GC×GC is instrumental in separating co-eluting compounds that might be indistinguishable in a 1D-GC analysis. gcms.czsci-hub.st This is crucial for accurately identifying and quantifying individual components, including isomers, which often have very similar retention times on a single column. gcms.cz The structured nature of GC×GC chromatograms, where compounds of the same chemical class often appear in specific regions of the 2D plot, aids in the identification process. gcms.cz

While direct research specifically detailing the use of GC×GC for this compound is not extensively documented in the provided results, the application of this technique to the analysis of essential oils and fragrances strongly suggests its utility. leco.com For instance, GC×GC coupled with time-of-flight mass spectrometry (TOFMS) has been successfully used for the detailed analysis of lavender oil, where numerous components were separated and identified. gcms.cz Given that this compound is a constituent of various essential oils, GC×GC would be an ideal method for its detailed profiling in such complex matrices. The enhanced separation power of GC×GC would allow for the resolution of this compound from other structurally similar terpenoids and isomers that might interfere with its detection and quantification in 1D-GC. gcms.czresearchgate.net

The combination of GC×GC with various detectors, including mass spectrometry (MS) and flame ionization detection (FID), provides both robust identification and reliable quantification. dlr.de This dual-detection setup is particularly beneficial in fragrance analysis for both targeted analysis of known compounds and untargeted profiling of the entire volatile fraction.

| Advantage | Description | Relevance to this compound Research | Reference |

|---|---|---|---|

| Increased Peak Capacity | Significantly higher number of resolvable peaks compared to 1D-GC. | Better separation of this compound from other components in complex essential oils. | gcms.czresearchgate.net |

| Enhanced Resolution | Separation of co-eluting compounds, including isomers. | Accurate identification and quantification of this compound isomers. | gcms.cz |

| Structured Chromatograms | Compounds of the same chemical class group together in the 2D plot. | Facilitates the identification of this compound within the terpenoid class. | gcms.cz |

| Sensitivity Enhancement | The modulation process can lead to taller, narrower peaks, improving detection limits. | Detection of trace amounts of this compound. | researchgate.net |

Spectroscopic Methodologies for Structural Elucidation and Conformational Analysis.

Spectroscopic techniques are indispensable for the detailed structural characterization of this compound and its isomers, providing insights into their three-dimensional structure and chemical bonding.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules, and it is particularly crucial for differentiating between isomers. oxinst.com While direct NMR data for this compound is not available in the provided search results, the principles of NMR can be applied based on the analysis of analogous compounds. For instance, NMR has been used to distinguish between cis and trans isomers of related cyclohexyl derivatives. google.com

¹H NMR and ¹³C NMR are fundamental one-dimensional techniques that provide information about the chemical environment of hydrogen and carbon atoms, respectively. The chemical shifts, coupling constants, and signal multiplicities in an NMR spectrum are highly sensitive to the molecule's structure, including its stereochemistry. For example, the relative positions of substituents on the cyclohexane (B81311) ring of this compound would lead to distinct NMR spectra for different isomers. google.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide even more detailed structural information by revealing correlations between different nuclei. oxinst.com A ¹H-¹H COSY spectrum shows which protons are coupled to each other, helping to piece together the carbon skeleton. oxinst.com An HSQC spectrum correlates directly bonded proton and carbon atoms. These advanced techniques are invaluable for unambiguously assigning all the signals in the NMR spectra and confirming the structure of a specific isomer. researchgate.net

In the context of differentiating this compound isomers, NMR would be able to distinguish between stereoisomers arising from the chiral centers in the molecule. The subtle differences in the spatial arrangement of atoms in different isomers would result in measurable changes in their NMR spectra, allowing for their individual identification and characterization. oxinst.com

Hyphenated Analytical Techniques for Multidimensional Data Acquisition and Interpretation

In the structural elucidation and quantification of this compound, hyphenated analytical techniques are indispensable tools. These methods couple a separation technique with a spectroscopic detection technique, providing multidimensional data that enhances the accuracy and sensitivity of the analysis. nih.govnumberanalytics.com The combination of a chromatographic system, which separates individual components from a complex mixture, with a spectroscopic detector, which provides structural information, allows for unambiguous identification of target analytes like this compound. chromatographytoday.comijpsjournal.com

The most prevalent hyphenated techniques in the analysis of this compound and related ionone (B8125255) derivatives are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds such as this compound. In this method, the gas chromatograph separates components of a sample based on their boiling points and affinity for the stationary phase of the GC column. ijpsjournal.com As the separated compounds, including this compound, elute from the column, they enter the mass spectrometer. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge (m/z) ratio, generating a unique mass spectrum for each compound. ijarnd.com This mass spectrum serves as a chemical fingerprint.

The multidimensional data obtained from GC-MS consists of the retention time from the gas chromatograph and the mass spectrum from the mass spectrometer. The retention time is characteristic of the compound under specific chromatographic conditions, while the mass spectrum provides information about its molecular weight and fragmentation pattern. researchgate.net The identification of this compound is typically confirmed by comparing its retention time and mass spectrum with those of a certified reference standard or with entries in established spectral libraries. academicjournals.org GC-MS has been widely applied in the analysis of essential oils and extracts from various natural sources to identify and quantify terpene-derived compounds. ncsu.eduresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

For this compound derivatives that may be less volatile or thermally unstable, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred hyphenated technique. nih.gov LC separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. numberanalytics.com This technique is particularly powerful when coupled with tandem mass spectrometry (LC-MS/MS), which provides an additional layer of structural information through collision-induced dissociation of selected ions. nih.gov

The data from an LC-MS analysis provides the retention time of the analyte from the HPLC and its mass spectral data, which includes the molecular ion and fragment ions. nih.gov This combination is crucial for analyzing complex biological matrices and for the structural characterization of novel or modified forms of this compound. nih.govmdpi.com For instance, LC-MS/MS can be employed for the sensitive detection of trace-level degradation products of related compounds.

The interpretation of data from these hyphenated techniques involves integrating the information from both the separation and detection steps. The chromatographic peak indicates the presence of a compound at a specific retention time, while the mass spectrum provides the data needed for its structural confirmation. Multivariate analysis of the extensive datasets generated can further help in distinguishing between different samples or in identifying patterns related to specific chemical constituents. nih.govnih.gov

Data Tables

Table 1: Application of Hyphenated Techniques in the Analysis of this compound and Related Compounds

| Analytical Technique | Separation Principle | Detection Principle | Application in this compound Research | Data Generated |

| GC-MS | Gas Chromatography | Mass Spectrometry | Identification and quantification of this compound in volatile extracts (e.g., essential oils, fragrance profiling). academicjournals.orgncsu.edu | Retention Time, Mass Spectrum (Molecular Ion, Fragmentation Pattern). researchgate.net |

| LC-MS | Liquid Chromatography | Mass Spectrometry | Analysis of this compound and its derivatives in complex matrices (e.g., natural product extracts, metabolic studies). nih.govnih.gov | Retention Time, Mass Spectrum (Molecular Ion). |

| LC-MS/MS | Liquid Chromatography | Tandem Mass Spectrometry | Structural elucidation of unknown derivatives and sensitive detection in complex samples. nih.gov | Retention Time, Precursor Ion m/z, Product Ion m/z. |

| GCxGC-TOFMS | Comprehensive 2D Gas Chromatography | Time-of-Flight Mass Spectrometry | High-resolution analysis of complex volatile samples containing norisoprenoids like this compound. researchgate.net | Primary Retention Time, Secondary Retention Time, High-Resolution Mass Spectrum. |

Table 2: Illustrative GC-MS Data for Ionone-Related Compounds

This table presents hypothetical yet representative data for the types of measurements obtained during the GC-MS analysis of compounds structurally related to this compound. The mass-to-charge ratios (m/z) represent key fragments observed in the mass spectrum.

| Compound | Typical Retention Time (min) | Key Mass Fragments (m/z) |

| α-Ionone | 12.5 | 192 (M+), 177, 149, 136, 121, 109, 93, 43. researchgate.net |

| β-Ionone | 13.2 | 192 (M+), 177, 136, 121, 109, 93, 43. researchgate.net |

| This compound | 14.1 | 198 (M+), 183, 165, 125, 111, 97, 83, 69 |

| γ-Ionone | 12.8 | 192 (M+), 177, 149, 136, 121, 93, 79, 43. researchgate.net |

Note: Retention times are illustrative and highly dependent on the specific GC column and analytical conditions. Mass fragments are based on typical electron ionization fragmentation patterns.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Tetrahydroionol Analogues

Elucidation of Structure-Olfactive Relationships within the Tetrahydroionol Series

The relationship between the molecular structure of a compound and its perceived odor is a central focus of fragrance chemistry. For the this compound series, understanding these connections is key to designing new molecules with desired scent profiles. Structure-Activity Relationship (SAR) studies investigate how specific structural features of a molecule influence its biological activity—in this case, its interaction with olfactory receptors and subsequent sensory perception.

The three-dimensional arrangement of atoms in a molecule, known as its stereochemistry, can have a profound impact on its odor profile. Molecules that are mirror images of each other (enantiomers) or have different spatial arrangements of atoms (diastereomers) can exhibit remarkably different scents, or one isomer may be odorless while the other is potent.

In the family of ionone (B8125255) and woody odorants, to which this compound belongs, stereoisomerism is critically important. For instance, in the related compound Timberol® (a structural analog of this compound), the configuration of the carbon atom bearing the hydroxyl group is of utmost importance for its characteristic woody-powdery and animalic scent. chimia.ch Research on Norlimbanol®, an isomer of Timberol®, revealed that the desirable steroid-type note is primarily due to the trans-isomer where both cyclohexane (B81311) ring substituents are in equatorial positions. chimia.ch Furthermore, evaluation of the four trans-enantiomers showed that the (3R)-diastereoisomers are odorless, whereas the (+)-(3S,1'R,6'S) enantiomer is the most powerful and characteristic smelling stereoisomer. chimia.ch

Table 1: Olfactory Properties of Related Chiral Fragrance Stereoisomers

| Compound Family | Stereoisomer | Olfactory Profile |

|---|---|---|

| Timberol®/Norlimbanol® | (+)-(3S,1'R,6'S)-Norlimbanol® | Most powerful, steroid-like woody odor chimia.ch |

| (3R)-trans-diastereoisomers | Odorless chimia.ch |

| This compound | Diastereomeric Mixture | Very weak and uncharacteristic odor chimia.ch |

This table illustrates the principle of stereoisomeric impact on odor in related compounds, as specific data for individual this compound stereoisomers is limited.

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that attempt to correlate the chemical structure of a series of compounds with their biological activity, such as odor. These models use mathematical equations to link molecular descriptors (numerical representations of a molecule's properties) to a specific activity.

In olfaction research, QSAR models are used to predict the odor profile of new or untested molecules. acs.org The process involves several stages, including signal preprocessing, dimensionality reduction, prediction, and validation. tamu.edu Chemoinformatic models use molecular fingerprints and corresponding receptor responses to predict the behavior of untested odorant-receptor pairs. acs.org

Key molecular descriptors found to be important in predicting odor intensity and character include:

Molecular weight

Lipophilicity (LogP) acs.org

Partial charge on specific atoms oup.com

Quantum chemical polarity parameters oup.com

Measures of molecular shape and connectivity oup.com

While specific QSAR models exclusively for the this compound series are not detailed in readily available literature, the principles are widely applied to fragrance molecules. For example, QSAR studies on other compound classes, such as organophosphorus pesticides and tetrahydroquinolone derivatives, have successfully used descriptors like lipophilicity and electronic properties to predict biological activity. nih.goveuropa.eu A similar approach for this compound and its analogs would involve synthesizing a library of related compounds, evaluating their odor profiles through sensory panels, calculating a wide range of molecular descriptors, and then using statistical methods like partial least squares (PLS) or artificial neural networks (ANN) to build a predictive model. europa.eu Such a model could accelerate the discovery of novel woody and floral odorants by prioritizing the synthesis of molecules predicted to have high potency and desirable characteristics.

Impact of Molecular Chirality and Stereoisomerism on Sensory Perceptions.

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry provides powerful tools to investigate molecules at an atomic level, offering insights that are difficult to obtain through experimental methods alone. These approaches are invaluable for understanding how odorant molecules like this compound interact with olfactory receptors.

Quantum-chemical calculations are used to determine the electronic structure and geometric properties of molecules. mdpi.com These methods, such as Density Functional Theory (DFT) and semi-empirical methods like CNDO/2, can compute properties like effective atomic charges, bond lengths, and the energies of different molecular conformations. oup.commdpi.comrsc.org

For odorants, these properties are critical as they govern the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) between the odorant molecule and the amino acid residues in the olfactory receptor's binding pocket. nih.gov For example, in a study of ambergris odorants, which are structurally related to the ionone family, quantum-chemical calculations were a key step in defining an "active fragment" responsible for the characteristic odor. oup.com The calculations determined the specific atomic charge requirements for the oxygen atom and several carbon atoms within the fragment. oup.com Similarly, calculations on astaxanthin, a related polyene, have been used to predict pKa values, which are dependent on electronic structure and can influence how a molecule behaves in a biological environment. rsc.org For this compound, such calculations would reveal the distribution of electron density across the molecule and identify the most stable three-dimensional shapes (conformations), providing a fundamental basis for understanding its potential interactions with a receptor.

While quantum chemistry often looks at static molecules, Molecular Dynamics (MD) simulations allow scientists to observe the movement and conformational changes of molecules over time. tandfonline.com MD simulations have become an innovative tool for unraveling the complex interactions between odorants and olfactory receptors.

An MD simulation can model:

Conformational Flexibility : Molecules like this compound are not rigid; their side chains can rotate and the ring can flex. MD simulations can explore the range of possible shapes the molecule can adopt, which is crucial because a molecule may need to adopt a specific conformation to fit into a receptor's binding pocket. oup.com

Ligand-Receptor Binding : Simulations can model the process of an odorant molecule entering the binding site of an olfactory receptor, which is typically a G protein-coupled receptor (GPCR). Studies on other odorants have shown that binding often occurs in the transmembrane regions (specifically TM-3, TM-5, and TM-6) of the receptor. nih.gov

Receptor Activation : By simulating the odorant within the binding pocket, researchers can observe how its presence induces conformational changes in the receptor, particularly in regions like the extracellular loops, which is the first step in triggering the neural signal for smell. nih.gov These simulations can also identify key amino acid residues that form critical interactions, such as hydrogen bonds or pi-pi stacking, with the odorant. nih.gov

For this compound, MD simulations could predict its preferred binding mode within a target olfactory receptor and identify the key intermolecular forces that stabilize this interaction, providing a dynamic picture of the molecular recognition event. google.com

The Electronic-Topological (ET) approach is a specialized computational method that combines both the electronic and spatial (topological) characteristics of a molecule to find common features within a group of active compounds. oup.com This method is particularly useful for developing structure-activity relationships when the specific receptor is unknown.

The process involves a sequence of calculations:

Conformational Analysis : First, the most stable 3D shapes of the molecule are determined, often using methods like molecular mechanics (e.g., MM2). oup.com

Quantum-Chemical Calculation : Electronic properties, such as the effective charge on each atom, are calculated for the stable conformations. oup.com

Formation of Electronic-Topological Matrices of Contiguity (ETMC) : For each molecule, a matrix is created. The diagonal elements of this matrix represent the electronic properties (like atomic charge), and the non-diagonal elements represent the topological properties (the distances between pairs of atoms). oup.com

By comparing the ETMCs of various active and inactive molecules, researchers can identify a common sub-matrix corresponding to a specific "active fragment" or "osmophore." This fragment is defined by a specific arrangement of atoms with particular electronic properties and interatomic distances that are required for the odor perception. An investigation into ambergris odorants successfully used this method to define an Active Ambergris Fragment (AAF) that could correctly classify 181 different compounds as active or inactive. oup.com A 1980 report on the "Chemical structure and aroma effect in the this compound series" suggests that this type of analysis is directly relevant to understanding its olfactive properties. oup.comoup.com Applying the ET method to this compound and its analogs could precisely define the geometric and electronic requirements for its characteristic floral and woody notes.

Table 2: Summary of Computational Approaches for this compound Analysis

| Computational Method | Application in Olfactory Research | Key Insights for this compound |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predicts odor from molecular structure using statistical models. europa.eu | Could predict the scent of novel analogs, accelerating discovery. |

| Quantum-Chemical Calculations (e.g., DFT) | Determine static electronic and geometric properties like atomic charges and stable conformations. oup.commdpi.com | Reveals the fundamental electronic and spatial features governing receptor interaction. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic movement, flexibility, and binding of an odorant with its receptor over time. tandfonline.com | Provides a dynamic view of how this compound fits into and activates an olfactory receptor. |

| Electronic-Topological Matrix (ETM) Analysis | Identifies a common "active fragment" (osmophore) based on combined electronic and distance criteria in a series of molecules. oup.com | Can define the precise molecular blueprint required for the this compound scent profile. |

Molecular Dynamics Simulations for Conformational Flexibility and Ligand Interactions.

Rational Design and De Novo Synthesis of Novel this compound Derivatives with Modulated Functional Profiles

The rational design and de novo synthesis of novel this compound derivatives are primarily centered on modulating their olfactory properties, given their significance in the fragrance industry. While other biological activities have been noted, the most extensive research and clear structure-activity relationships (SAR) are found in the context of odor character and intensity. The design principles are largely derived from modifications of the core this compound structure, which consists of a substituted cyclohexane ring and a side chain.

Key areas of molecular modification include the cyclohexane ring, the side chain, and the hydroxyl group. These modifications aim to alter the molecule's shape, polarity, and ability to interact with olfactory receptors, thereby changing its scent profile. For instance, research into the ambergris odor of cyclic compounds has provided insights into the structural requirements for this specific scent, which can be applied to this compound analogues. oup.com

The synthesis of these derivatives often starts from readily available precursors like ionones. acs.org For example, α-ionone can be a starting material for various derivatives, and its downstream products include trans-tetrahydroionol. lookchem.com The synthesis of related compounds, such as damascones and their derivatives from β-ionone, also offers transferable synthetic strategies. acs.orgresearchgate.net These syntheses often involve steps like hydrogenation, oxidation, and esterification to introduce new functional groups and modify the existing scaffold.

For example, the hydrogenation of the ketone in 4-cyclohexylbutan-2-one (B2990459) is a key step in producing the corresponding alcohol, a reaction that can be catalyzed by bimetallic nanoparticles. The modification of the hydroxyl group, for instance, through esterification to form derivatives like tetrahydroionyl acetate (B1210297), can alter the volatility and odor characteristics of the parent compound. Such derivatives are often explored for their utility in perfumery, with some patents describing their use in fragrance delivery systems. google.comgoogle.com

While much of the focus has been on fragrance, some research points to other potential functional profiles for this compound and its analogues. For example, certain ionone-related compounds, including this compound, have been investigated as insect attractants. Additionally, the broader class of terpenoids, to which this compound belongs, is known for a range of bioactive properties, including antimicrobial effects. researchgate.net However, detailed SAR studies for these non-olfactory functions of novel this compound derivatives are not as extensively documented in publicly available literature.

The following table summarizes the known relationships between structural modifications of this compound and its analogues and their resulting functional profiles, primarily focusing on odor.

Table 1: Structure-Activity Relationship of this compound Analogues

| Compound/Derivative | Structural Modification | Observed Functional Profile/Odor | Reference |

| This compound | Core structure with a hydroxyl group. | Floral, woody, and violet notes. | oup.com |

| Tetrahydroionyl acetate | Esterification of the hydroxyl group. | Higher volatility and distinct odor from the parent alcohol. | |

| Methyl this compound acetate | Methyl esterification of the hydroxyl group. | Vetiver, vetiver acetate-like. | fafai.in |

| Analogues with modified ring substituents | Alterations to the methyl groups on the cyclohexane ring. | Can lead to a loss or change in the characteristic ambergris or violet odor. | oup.com |

| Ring-opened analogues | Cleavage of the cyclohexane ring. | Generally possess different and often less desirable odor characteristics. | oup.com |

Occurrence, Biogeochemical Transformations, and Environmental Chemistry of Tetrahydroionol

Natural Occurrence and Putative Biosynthetic Pathways in Biotic Systems

Tetrahydroionol has been identified in a number of plant species, contributing to their aromatic profile. While some sources suggest it is not found in nature, others have identified it in essential oils and extracts. thegoodscentscompany.com For instance, it has been reported as a constituent in the floral oils of Rosa canina. researchgate.net It is also listed as a component of tobacco flower absolute. perflavory.comthegoodscentscompany.com

The biosynthesis of this compound, like other C13-norisoprenoids, is believed to originate from the degradation of carotenoids. researchgate.netenartis.com Carotenoids, which are C40 tetraterpenoids, undergo oxidative cleavage by enzymes known as carotenoid cleavage dioxygenases (CCDs). nih.govmdpi.com This enzymatic action breaks down the larger carotenoid molecules into smaller fragments, including the C13-norisoprenoids.

The proposed biosynthetic pathway involves the following key steps:

Carotenoid Precursors: The biosynthesis starts with carotenoids such as β-carotene, neoxanthin, and violaxanthin. enartis.comnih.gov

Enzymatic Cleavage: Carotenoid cleavage dioxygenases (CCDs) catalyze the oxidative cleavage of these carotenoids at specific double bonds. nih.govresearchgate.netfrontiersin.org For example, the cleavage of β-carotene at the 9,10 and 9',10' positions by CCDs can lead to the formation of β-ionone, a precursor to this compound. nih.govresearchgate.net

Intermediate Formation: This cleavage results in the formation of various apocarotenoids, which are intermediates in the pathway. nih.gov

Secondary Transformations: These intermediates can then undergo further enzymatic or non-enzymatic modifications, such as reduction and cyclization, to form a diverse array of C13-norisoprenoids, including this compound. researchgate.net

While the general pathway is understood, the specific enzymes and intermediate steps leading directly to this compound are still under investigation. Isotopic labeling studies and the characterization of specific enzymes in different plant species are crucial for fully elucidating the pathway.

Table 1: Natural Sources and Proposed Precursors of this compound

| Natural Source | Proposed Precursor(s) |

| Rosa canina (Rosehip) | Carotenoids |

| Tobacco (Nicotiana tabacum) | Carotenoids |

Enzymatic Degradation and Microbial Biotransformation of this compound and Related Compounds

The breakdown of this compound and related norisoprenoids in the environment is facilitated by both enzymatic and microbial processes. These biotransformations play a significant role in the compound's environmental persistence and the formation of other metabolites.

Research has shown that various microorganisms, including bacteria and fungi, are capable of degrading and transforming C13-norisoprenoids. nih.gov For instance, studies on related compounds like β-ionone have identified bacterial strains that can metabolize it. While specific microorganisms that degrade this compound are not extensively documented, it is plausible that similar enzymatic systems are involved.

Enzymes such as lipoxygenases (LOXs) have been shown to be involved in the co-oxidation and degradation of carotenoids, which can indirectly influence the formation and subsequent breakdown of norisoprenoids. dur.ac.uk The degradation of these compounds in soil and water is likely carried out by a consortium of microorganisms possessing a range of oxidative enzymes.

The biocatalytic mechanisms for the degradation of norisoprenoids often involve oxidative pathways. Microorganisms may utilize monooxygenases or dioxygenases to introduce oxygen atoms into the molecule, leading to ring cleavage and further degradation.

The kinetics of these reactions are influenced by various factors, including:

Microbial population density and diversity: A higher abundance and diversity of capable microorganisms can lead to faster degradation rates. nih.gov

Nutrient availability: The presence of other carbon and energy sources can affect the rate at which microorganisms degrade specific compounds. nih.gov

Environmental conditions: Factors such as pH, temperature, and oxygen levels can significantly impact microbial activity and enzymatic efficiency. dur.ac.uk

Studies on the degradation kinetics of related compounds, like carotenoids, have shown that the process can be complex, involving both enzymatic and non-enzymatic steps with varying reaction rates. conicet.gov.ar

Table 2: Factors Influencing the Biotransformation of this compound

| Factor | Influence |

| Microbial Consortia | Diverse populations can lead to more complete degradation. |

| Enzyme Specificity | Specific enzymes target different parts of the molecule. |

| Oxygen Availability | Aerobic degradation is often more rapid. |

| pH and Temperature | Optimal conditions enhance microbial and enzymatic activity. |

Identification of Enzymes and Microorganisms Involved in Degradation Pathways.

Abiotic Environmental Transformation Pathways (e.g., Photodegradation, Hydrolysis)

In addition to biological processes, this compound can be transformed in the environment through abiotic pathways. Photodegradation, driven by sunlight, is a significant process for many organic compounds in aquatic and terrestrial environments. The energy from UV radiation can lead to the cleavage of chemical bonds and the formation of reactive species that further degrade the molecule.

Hydrolysis, the reaction with water, can also contribute to the transformation of this compound, particularly under acidic or basic conditions. However, given its chemical structure (an alcohol), it is likely to be relatively stable to hydrolysis under typical environmental pH ranges.

Biodegradability and Environmental Fate Assessment Studies

Assessing the biodegradability and environmental fate of this compound is crucial for understanding its potential environmental impact. While specific studies on this compound are limited, information can be inferred from its chemical structure and studies on related C13-norisoprenoids.

As a relatively small, oxygenated hydrocarbon, it is expected to be biodegradable. The presence of an alcohol functional group can provide a site for initial microbial attack. Its environmental fate will be determined by a combination of biotic and abiotic degradation processes, as well as its potential for sorption to soil and sediment.

Some fragrance compounds, including those related to this compound, have been found to be toxic to aquatic organisms, which underscores the importance of understanding their environmental persistence and transformation. thegoodscentscompany.comperflavory.com Further studies are needed to quantify the rate of biodegradation of this compound in different environmental compartments and to identify its major degradation products.

Advanced Applications of Tetrahydroionol and Its Derivatives in Materials and Formulations Science

Design and Development of Specialized Delivery Systems for Chemical Compounds

The efficacy of a chemical compound within a product often depends on its delivery system. For volatile and reactive compounds like Tetrahydroionol, specialized systems are crucial for protecting the molecule and controlling its release, thereby enhancing performance and longevity.

Microencapsulation is a key technology for improving the performance of fragrance compounds like this compound. acs.orgnih.gov This process involves enclosing the fragrance oil within a microscopic shell, which protects it from degradation due to environmental factors such as light, heat, and oxygen, and reduces its volatility. stppgroup.comresearchgate.net The primary goal is to achieve a controlled and sustained release of the scent, which is particularly desirable in products like laundry detergents, fabric softeners, and personal care items, ensuring a long-lasting fragrance experience. stppgroup.comacs.org

Several microencapsulation techniques are applicable to fragrance oils, including this compound:

Complex Coacervation: This method uses two or more oppositely charged polymers (e.g., gelatin and gum arabic) to form a shell around the fragrance oil droplets in an aqueous medium. It is a widely studied technique for encapsulating essential oils. researchgate.net

Spray Drying: An industrial process where the fragrance, emulsified in a solution with a carrier material (like starch or maltodextrin), is atomized into a hot air stream, resulting in a powdered, encapsulated product. mdpi.com

Interfacial Polymerization: A thin, robust polymer shell is formed at the interface of an oil-in-water emulsion. This method can create dense shells that provide excellent stability and low leakage of the core material. acs.org

Inclusion Complexes: Molecules like cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior, can trap fragrance molecules, improving their stability and solubility. zigpoll.commdpi.com

The release of the encapsulated this compound can be triggered by various mechanisms, such as mechanical stress (friction), temperature changes, moisture, or a shift in pH. stppgroup.comnih.gov For instance, in fabric softeners, microcapsules adhere to textile fibers and rupture upon friction (e.g., when wearing clothes), releasing the fragrance over an extended period. stppgroup.comacs.org

Table 1: Comparison of Microencapsulation Technologies for Fragrance Delivery

| Technology | Shell Material Examples | Release Mechanism | Key Advantages for this compound |

| Complex Coacervation | Gelatin, Gum Arabic, Chitosan | Friction, Pressure, Diffusion | High payload, good for aqueous formulations |

| Spray Drying | Starch, Maltodextrin, Polymers | Dissolution, Diffusion | Cost-effective, produces stable powder |

| Interfacial Polymerization | Polyacrylates, Polyurethanes | Rupture (Friction) | High stability, very low leakage |

| Inclusion Complexation | Cyclodextrins (α, β, γ) | Displacement by water, Diffusion | Enhanced stability, reduced volatility |

The stability and effective dispersion of this compound in diverse product matrices, from aqueous lotions to anhydrous solids, are critical for its performance. Formulation chemistry addresses challenges such as its inherent hydrophobicity and potential for degradation.

Stability: The chemical structure of this compound, a saturated alcohol, is relatively stable compared to its unsaturated parent, ionone (B8125255). However, like many fragrance ingredients, its longevity in a product can be affected by the formulation's pH, the presence of oxidizing agents, and exposure to UV light. jasmine-perfumes.com.tr Strategies to enhance stability include:

Use of Antioxidants: Incorporating antioxidants can protect the fragrance from degradation.

Pro-fragrances: An advanced approach involves using odorless precursors (pro-fragrances) that chemically transform to release the active this compound molecule under specific triggers, such as enzymatic action on the skin or a change in pH. nih.govresearchgate.netresearchgate.net This method ensures the fragrance is stable during storage and released only when needed. nih.gov

Dispersibility: this compound is insoluble in water but soluble in alcohols and oils. To incorporate it into water-based products like lotions, shampoos, or cleaners, formulators use various techniques:

Solvents: Co-solvents like ethanol (B145695) are commonly used to dissolve fragrance oils into aqueous systems. alphaaromatics.com

Emulsifiers and Surfactants: These agents stabilize the dispersion of fragrance oil droplets in water, creating stable emulsions (oil-in-water or water-in-oil). alphaaromatics.com The choice of emulsifier is critical to prevent the separation of phases and ensure a homogenous product. zigpoll.com

Microemulsions: These are thermodynamically stable, transparent dispersions of oil and water that can carry high concentrations of fragrance oils, offering an elegant solution for clear liquid products. stppgroup.com

Microencapsulation and Controlled Release Technology for Enhanced Performance.

Interactions of this compound with Polymeric Materials and Substrates

When incorporated into polymer-based products, such as plastics, films, or textiles, this compound can interact with the material, influencing its properties. Understanding these interactions is crucial for product development.

The chemical compatibility of an additive like this compound with a polymer is essential to prevent material failure, such as softening, cracking, or swelling. acs.orgbambergerpolymers.com Direct compatibility data for this compound is not widely published, but predictions can be made based on its chemical class (a C13 alcohol) and the properties of common polymers.

Factors influencing compatibility include the chemical nature of the polymer and the additive, concentration, temperature, and exposure time. bambergerpolymers.com this compound is a relatively large molecule with a significant non-polar hydrocarbon portion and a polar hydroxyl (-OH) group. nih.gov

Polyolefins (Polyethylene - PE, Polypropylene - PP): These are non-polar polymers. They generally show good resistance to polar chemicals like alcohols at room temperature. calpaclab.comcalpaclab.com However, the large non-polar part of this compound could lead to some absorption into the polymer matrix, especially at elevated temperatures or high concentrations, which might cause minor swelling or softening. wur.nl

Polyvinyl Chloride (PVC): PVC is a polar polymer. It is generally resistant to alcohols but can be attacked by some polar solvents. gilsoneng.com The compatibility would depend on the specific formulation of the PVC and the concentration of this compound.

Polyesters (e.g., PET): Polyesters tend to have better resistance to absorption of non-polar compounds compared to polyolefins. wur.nl

Table 2: Predicted Compatibility of this compound with Common Polymers

| Polymer | Polymer Type | Predicted Compatibility with this compound | Potential Effects |

| Low-Density Polyethylene (LDPE) | Non-polar | Good to Fair | Possible minor absorption/swelling at high concentrations |

| High-Density Polyethylene (HDPE) | Non-polar | Excellent to Good | Generally resistant, good for short-term contact |

| Polypropylene (PP) | Non-polar | Good | Good resistance to alcohols, but testing is recommended |

| Polyvinyl Chloride (PVC) | Polar | Good to Fair | Generally resistant but may be sensitive to specific formulations |

| Polyethylene Terephthalate (PET) | Polar | Excellent | High resistance to absorption by fragrance molecules |

Note: This table is based on general principles of chemical compatibility. Specific application testing is always recommended. bambergerpolymers.comcalpaclab.com

Incorporating this compound into a material can influence its final properties, most notably its scent profile over time (volatility) and its interaction with other surfaces (adhesion).

Volatility Control: The inherent volatility of fragrances is a challenge in creating long-lasting scented products. acs.org Encapsulating this compound within a polymer shell or a porous matrix like zeolite is a primary method to reduce its vapor pressure and control its release rate. acs.orgstppgroup.com Another strategy is the use of fragrance precursors, where this compound is chemically bonded to a larger, non-volatile molecule. nih.govacs.org This precursor can be incorporated into or onto a material, and the fragrance is only released when a specific chemical bond is broken. nih.gov This significantly enhances the longevity of the scent on substrates like fabric or skin. researchgate.net

Compatibility Studies in Polymer Science and Engineering.

Exploration of this compound in Non-Scented Functional Material Development

Beyond its olfactory properties, this compound belongs to the terpenoid family of compounds, which are known for a wide range of biological activities. newdirectionsaromatics.comscribd.com This opens up possibilities for its use in functional materials where its scent is a secondary benefit or not the primary driver. Research into essential oils containing terpenoids has revealed potential antimicrobial and antioxidant properties. nih.gov

For example, studies on essential oils from various plants have identified compounds like this compound or its close relatives. Terpenoids can exhibit biological activity, such as antibacterial or antifungal effects. newdirectionsaromatics.com While specific research on the non-scented functional properties of pure this compound is limited, its classification as a terpenoid suggests potential in applications such as:

Antimicrobial Surfaces: Incorporation into polymers or coatings to potentially inhibit microbial growth on surfaces.

Antioxidant Additives: Use as a stabilizing additive in plastics or other materials prone to oxidation, leveraging the known antioxidant capacity of some terpenoids.

The exploration of these functional aspects could lead to the development of novel materials that benefit from the inherent, non-scented properties of the this compound molecule.

Emerging Research Frontiers and Future Perspectives in Tetrahydroionol Chemistry

Development of Sustainable and Green Chemistry Approaches for Tetrahydroionol Synthesis

The synthesis of this compound and related terpenoids is increasingly being viewed through the lens of green chemistry, which prioritizes the reduction or elimination of hazardous substances. epitomejournals.com Traditional synthetic routes often rely on harsh reagents and organic solvents, prompting a shift towards more environmentally benign alternatives. Key principles of green chemistry, such as atom economy, use of renewable feedstocks, and energy efficiency, are guiding the development of new synthetic methodologies. acs.org

Future research in the sustainable synthesis of this compound is likely to focus on several key areas:

Biocatalysis : The use of enzymes, either isolated or within whole-cell systems, offers a powerful tool for green synthesis. youtube.comnih.gov Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and can exhibit high regio- and stereoselectivity, which is crucial for complex molecules like this compound. youtube.comgoogle.com For instance, lipases have been successfully used for the enzymatic synthesis of various esters and could be applied to create this compound derivatives. nih.govmdpi.com The selective oxygenation of related ionones by fungal peroxygenases has been demonstrated, suggesting that biocatalytic hydroxylation could be a viable green route to this compound precursors. acs.orgacs.org

Green Solvents and Catalysts : A major goal is to replace toxic organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids. epitomejournals.comsemanticscholar.org The development of heterogeneous catalysts, such as zeolites or clays, is also a priority as they can be easily separated from the reaction mixture and recycled, reducing waste. epitomejournals.com

Flow Chemistry : This technology utilizes microreactors for continuous processing, offering improved safety, efficiency, and scalability compared to traditional batch synthesis. semanticscholar.org Flow chemistry allows for precise control over reaction parameters, reducing reaction times and energy consumption. semanticscholar.org

Table 1: Comparison of Traditional vs. Potential Green Synthesis Approaches for this compound and Related Compounds

| Parameter | Traditional Synthesis | Green Chemistry Approach | Potential Benefits |

|---|---|---|---|

| Catalyst | Homogeneous acids/bases (e.g., H₂SO₄, KOH) wpmucdn.com | Biocatalysts (e.g., lipases, peroxygenases), Heterogeneous catalysts (e.g., zeolites) epitomejournals.comnih.govacs.org | High selectivity, mild conditions, reusability, reduced waste. |

| Solvents | Volatile organic compounds (e.g., toluene, dichloromethane) epitomejournals.com | Water, ionic liquids, solvent-free systems mdpi.comsemanticscholar.org | Reduced toxicity and environmental impact. |

| Reaction Conditions | High temperatures and pressures | Ambient temperature and pressure acs.orgyoutube.com | Lower energy consumption, improved safety. |